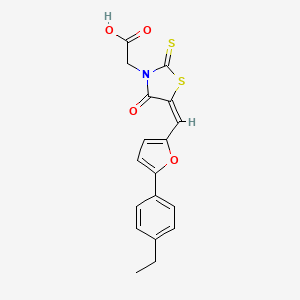

(E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(5E)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S2/c1-2-11-3-5-12(6-4-11)14-8-7-13(23-14)9-15-17(22)19(10-16(20)21)18(24)25-15/h3-9H,2,10H2,1H3,(H,20,21)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEYZLUUFDIGOF-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound that belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and case analyses.

Structural Characteristics

The compound features a thiazolidinone core fused with a furan ring and an ethylphenyl substituent, contributing to its potential biological activities. The structural components are critical for its interaction with biological targets, influencing its pharmacological profile.

Anticancer Activity

Research has demonstrated that derivatives of thiazolidinone compounds exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Cell Line Studies : In vitro studies showed that this compound derivatives displayed moderate to strong antiproliferative activity in leukemia cell lines. The activity was dose-dependent and varied with the structure of substituents on the thiazolidinone moiety .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, as evidenced by assays showing increased cytotoxicity and DNA fragmentation in treated cells . Compounds with electron-donating groups at specific positions exhibited enhanced anticancer properties, suggesting that structural modifications can optimize efficacy .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 5e | 1.003 | MCF-7 | Apoptosis induction |

| 5k | 1.9 | HepG2 | Cytotoxicity |

| 5f | 0.72 | A549 | EGFR inhibition |

Antimicrobial Activity

The furan moiety in the compound contributes significantly to its antimicrobial properties.

Key Findings:

- Broad-Spectrum Activity : Compounds containing the furan structure have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Comparison with Standard Antibiotics : Some derivatives have demonstrated superior effectiveness compared to traditional antibiotics like streptomycin and tetracycline .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Furan Derivative 1 | E. coli | 0.5 g/mL |

| Furan Derivative 2 | S. aureus | 0.3 g/mL |

| Thiazolidinone | Pseudomonas fluorescence | 0.4 g/mL |

Anti-inflammatory Activity

The compound also exhibits promising anti-inflammatory properties.

Key Findings:

- In Vivo Studies : Animal models have shown that thiazolidinone derivatives can significantly reduce inflammation markers in carrageenan-induced models .

- Mechanism : The anti-inflammatory action is likely due to the modulation of inflammatory mediators and cytokines, although specific pathways remain to be fully elucidated.

Case Studies

- Case Study on Anticancer Efficacy : A study involving the administration of this compound to mice with induced tumors showed a marked reduction in tumor size compared to control groups .

- Clinical Relevance : The compound's potential as a therapeutic agent is supported by its ability to target multiple pathways involved in cancer proliferation and inflammation, making it a candidate for further clinical trials.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves several key steps:

- Formation of Thiazolidinone Ring : The thiazolidinone structure is formed through the reaction of rhodanine derivatives with furan compounds.

- Methylene Bridge Formation : The methylene group plays a crucial role in enhancing the biological activity of the compound.

- Acetic Acid Derivative : The incorporation of acetic acid contributes to the solubility and reactivity of the compound.

These synthetic pathways have been documented in various studies, highlighting the importance of functional group variations in modulating activity .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including this compound. Key findings include:

- Inhibition of Cell Proliferation : Research indicates that this compound exhibits moderate to strong antiproliferative activity against various cancer cell lines, including human leukemia cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies have reported significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent for infections .

Case Study 1: Anticancer Efficacy

A study explored the synthesis of several derivatives of (E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid and evaluated their cytotoxicity in human leukemia cell lines. The results indicated that specific modifications led to enhanced anticancer activity, with IC50 values ranging from 7.0 to 20.3 µM across different cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of thiazolidinone derivatives against multidrug-resistant strains. Compounds similar to this compound were tested, revealing minimum inhibitory concentrations (MICs) between 2–4 µg/mL .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Agent : Potential use in treating bacterial infections, especially those resistant to conventional antibiotics.

Q & A

Basic: What is the general synthetic route for (E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid?

Answer:

The compound is synthesized via a condensation reaction between (4-oxo-2-thioxothiazolidin-3-yl)acetic acid and 5-(4-ethylphenyl)furan-2-carbaldehyde. A typical procedure involves refluxing the reactants in glacial acetic acid with sodium acetate (as a base catalyst) for 3–4 hours. The product precipitates upon cooling and is purified via recrystallization from methanol or acetic acid/ethanol mixtures . This method aligns with analogous thiazolidinone syntheses, where aldehydes are condensed with thioxothiazolidinone cores under acidic conditions .

Basic: What analytical methods are recommended to confirm the structure and purity of this compound?

Answer:

Key techniques include:

- Elemental analysis to verify empirical composition.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- HPLC or TLC to confirm homogeneity (>95% purity) .

- ¹H/¹³C NMR to resolve stereochemistry and confirm the (E)-configuration of the exocyclic double bond .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Optimization strategies include:

- Molar ratio adjustment : Increasing aldehyde equivalents (1.2–1.5 eq.) to drive condensation .

- Catalyst screening : Testing alternatives to sodium acetate (e.g., piperidine or microwave-assisted catalysis) to reduce reaction time .

- Solvent optimization : Using polar aprotic solvents like DMF to enhance solubility of intermediates .

- Temperature control : Lowering reflux temperatures (e.g., 80°C vs. 100°C) to minimize side reactions like oxidation .

Advanced: How to resolve contradictions in reported biological activity data for structurally similar thiazolidinones?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., 4-ethylphenyl vs. methoxyphenyl) to isolate pharmacophoric groups .

- Assay standardization : Replicate assays under controlled conditions (e.g., MIC values for antimicrobial activity) to minimize variability .

- Computational modeling : Use molecular docking to predict binding affinities to targets like bacterial enoyl-ACP reductase .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

- Ventilation : Use fume hoods to avoid acetic acid vapor exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Storage : Keep away from oxidizers and store in airtight containers at 2–8°C to prevent degradation .

Advanced: What mechanistic insights exist for the compound’s biological activity?

Answer:

- Enzyme inhibition : Thioxothiazolidinones often target enzymes like α-glucosidase or tyrosine kinases. Conduct in vitro inhibition assays with purified enzymes to identify specific targets .

- Redox modulation : The exocyclic double bond may act as a Michael acceptor, forming covalent adducts with cysteine residues in proteins .

- Synergistic effects : Test combinations with antibiotics (e.g., β-lactams) to evaluate potentiation of antimicrobial activity .

Basic: How to address poor solubility in aqueous media during biological testing?

Answer:

- Co-solvent systems : Use DMF:water (1:9) or ethanol:PBS mixtures with sonication to enhance dissolution .

- Derivatization : Prepare sodium salts by treating the carboxylic acid with NaOH to improve hydrophilicity .

Advanced: How to validate the (E)-configuration of the exocyclic double bond?

Answer:

- NOESY NMR : Detect spatial proximity between the furan methylene protons and thiazolidinone protons to confirm geometry .

- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.